Lower Lipophilicity vs. Pyridine-Substituted Analog Reduces Off-Target Promiscuity Risk
The target compound exhibits an XLogP3-AA of 0.6, whereas the closest pyridine-substituted analog (CAS 2034287-66-4) has a computed XLogP3-AA of 1.4, representing a 0.8 log unit decrease in lipophilicity [1][2]. This places the target compound within the optimal logP range (0–1) for oral drug-likeness and below the commonly cited promiscuity threshold of logP > 3 [3].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclohex-3-enecarboxamide: 1.4 |
| Quantified Difference | Δ = –0.8 log units (target 57% less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 |
Why This Matters
Lower lipophilicity reduces the likelihood of non-specific binding to hydrophobic protein pockets and phospholipid membranes, directly decreasing off-target hit rates in screening cascades.
- [1] PubChem. (2025). Compound Summary for CID 122246779: N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)cyclohex-3-enecarboxamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 86266147: N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclohex-3-enecarboxamide. National Center for Biotechnology Information. View Source
- [3] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. View Source
